Clinafloxacinhydrochlorid

Übersicht

Beschreibung

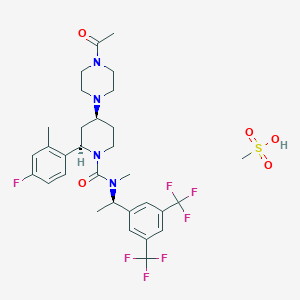

Clinafloxacin hydrochloride is a fluoroquinolone antibacterial compound that has been under research for its potent antibiotic properties. Despite its promising activity against a broad spectrum of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria, its clinical development has been hindered by serious side effects .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Modellverbindung für die Untersuchung der Reaktivität und Stabilität von Fluorchinolonen verwendet.

Biologie: Clinafloxacin wird in der Forschung verwendet, um die Resistenzmechanismen von Bakterien zu verstehen und neue Antibiotika zu entwickeln.

Medizin: Obwohl es nicht für die klinische Anwendung zugelassen ist, wurde Clinafloxacin zur Behandlung von Infektionen untersucht, die durch multiresistente Bakterien verursacht werden.

Wirkmechanismus

Clinafloxacinhydrochlorid entfaltet seine antibakterielle Wirkung durch die Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, die essentielle Enzyme für die DNA-Replikation und -Transkription sind. Durch die Bindung an diese Enzyme verhindert Clinafloxacin die Supercoiling und Entcoiling der bakteriellen DNA, was zur Hemmung der bakteriellen Zellteilung und letztendlich zum Zelltod führt .

Wirkmechanismus

Target of Action

Clinafloxacin hydrochloride, like other fluoroquinolones, primarily targets type II topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, Clinafloxacin hydrochloride can inhibit bacterial growth and proliferation .

Mode of Action

Clinafloxacin hydrochloride interacts with its targets, DNA gyrase and topoisomerase IV, by binding to their active sites and inhibiting their function . This prevents the unwinding of supercoiled DNA, a critical step in DNA replication and transcription. As a result, bacterial DNA processes are halted, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Clinafloxacin hydrochloride is the DNA replication pathway. By inhibiting DNA gyrase and topoisomerase IV, Clinafloxacin hydrochloride disrupts the unwinding of DNA, which is a crucial step in DNA replication . This leads to the cessation of bacterial growth and proliferation .

Pharmacokinetics

Clinafloxacin hydrochloride exhibits good oral bioavailability, with approximately 90% of the oral dose being absorbed . It has a low protein binding rate of 0-10%, indicating that a significant proportion of the drug remains free in the plasma to exert its therapeutic effect . The elimination half-life of Clinafloxacin hydrochloride in humans is approximately 6.1 hours . This suggests that the drug is relatively quickly eliminated from the body, which may necessitate multiple doses per day to maintain therapeutic levels .

Result of Action

The primary result of Clinafloxacin hydrochloride’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting the function of DNA gyrase and topoisomerase IV, Clinafloxacin hydrochloride disrupts critical DNA processes, leading to bacterial cell death .

Action Environment

The action of Clinafloxacin hydrochloride can be influenced by various environmental factors. For instance, the drug’s phototoxicity has been associated more with oral dosing compared to intravenous dosing . This is thought to be due to differences in sunlight exposure between patients receiving oral versus intravenous doses . Additionally, Clinafloxacin hydrochloride’s effect on blood glucose levels is thought to involve stimulation of the pancreatic beta cells, which produce insulin . Therefore, factors that affect pancreatic function or insulin production could potentially influence the drug’s action .

Biochemische Analyse

Biochemical Properties

Clinafloxacin hydrochloride displays broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and anaerobic pathogens . It inhibits the bacterial regulatory enzyme DNA gyrase and topoisomerase IV . The nature of these interactions involves the binding of Clinafloxacin hydrochloride to these enzymes, disrupting their function and thus inhibiting bacterial growth .

Cellular Effects

In the presence of ultraviolet light, the chemical structure of Clinafloxacin hydrochloride is degraded, resulting in the formation of toxic, reactive oxygen species that can damage cellular structures—including DNA . This can lead to cell death, particularly in bacterial cells .

Molecular Mechanism

The mechanism of action of Clinafloxacin hydrochloride, like other fluoroquinolones, is derived from its activity against type II topoisomerases DNA gyrase and topoisomerase IV . It binds to these enzymes and inhibits their function, preventing the bacteria from replicating their DNA and thus inhibiting bacterial growth .

Subcellular Localization

As a fluoroquinolone antibiotic, it’s likely that it primarily acts in the cytoplasm where the bacterial DNA replication machinery is located .

Vorbereitungsmethoden

Die Synthese von Clinafloxacinhydrochlorid umfasst mehrere Schritte, beginnend mit der grundlegenden Fluorchinolonstruktur. Das Herstellungsverfahren umfasst in der Regel die folgenden Schritte:

Bildung des Chinolonkernes: Dies beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Chinolonrings.

Einführung von funktionellen Gruppen: Chlor, Fluor und andere funktionelle Gruppen werden an bestimmten Positionen am Chinolonring eingeführt.

Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung von Clinafloxacin in seine Hydrochloridsalzform, um seine Löslichkeit und Stabilität zu verbessern.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Clinafloxacin kann oxidiert werden, um reaktive Sauerstoffspezies zu bilden, die zelluläre Strukturen schädigen können.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: Halogenatome in Clinafloxacin können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

Clinafloxacin hydrochloride undergoes various chemical reactions, including:

Oxidation: Clinafloxacin can be oxidized to form reactive oxygen species, which can damage cellular structures.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: Halogen atoms in clinafloxacin can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Clinafloxacinhydrochlorid ist strukturell verwandt mit anderen Fluorchinolonen wie Ciprofloxacin, Levofloxacin und Moxifloxacin. Im Vergleich zu diesen Verbindungen hat Clinafloxacin eine höhere Wirksamkeit gegen bestimmte Bakterienstämme gezeigt, aber auch ein höheres Risiko für Nebenwirkungen wie Phototoxizität und Hypoglykämie .

Ähnliche Verbindungen

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Grepafloxacin

Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrem Wirkungsspektrum, ihrer Pharmakokinetik und ihren Nebenwirkungsprofilen.

Eigenschaften

IUPAC Name |

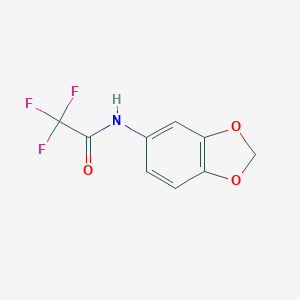

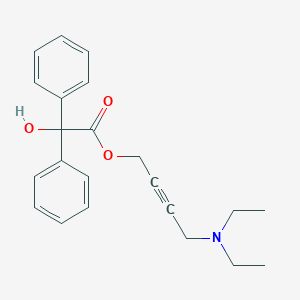

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3O3.ClH/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9;/h5,7-9H,1-4,6,20H2,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMACYHMTJHBPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909839 | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105956-99-8 | |

| Record name | 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105956-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clinafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clinafloxacin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLINAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G17M59V0FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the pharmacokinetic profile of clinafloxacin hydrochloride in rats?

A1: Studies have shown that clinafloxacin hydrochloride exhibits favorable pharmacokinetic properties in rats. Following oral administration, the drug is absorbed rapidly, reaching peak plasma concentrations (Cmax) within approximately 1 hour []. The time taken for the plasma concentration to reduce by half (t1/2) ranges from 2.03 to 2.17 hours, suggesting a relatively short elimination half-life []. Clinafloxacin hydrochloride displays a linear pharmacokinetic profile, meaning the drug's exposure (AUC and Cmax) increases proportionally with increasing doses within the tested range []. Distribution studies indicate that the drug is widely distributed in various organs, except for the brain and fat, following a single oral dose []. The primary route of elimination appears to be renal excretion, with approximately 20.6% of the administered dose recovered in urine within 72 hours [].

Q2: What analytical methods are commonly employed to quantify clinafloxacin hydrochloride in biological samples?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is a widely used technique for the quantification of clinafloxacin hydrochloride in biological matrices like rat plasma []. This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. Researchers have successfully developed and validated RP-HPLC methods utilizing different column chemistries and mobile phase compositions to achieve optimal separation and detection of clinafloxacin hydrochloride [, ].

Q3: How extensively is clinafloxacin hydrochloride bound to plasma proteins?

A3: Clinafloxacin hydrochloride exhibits a high degree of binding to plasma proteins. Research indicates that approximately 90.2% to 97.0% of the drug in plasma is bound to proteins []. This high plasma protein binding characteristic is an important consideration when interpreting pharmacokinetic data and predicting drug interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

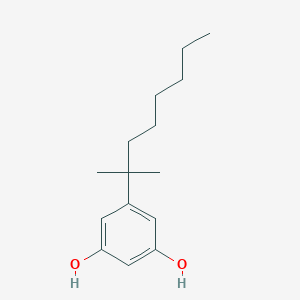

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)